molecular formula C15H13ClN2O5 B14374008 1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate CAS No. 91482-56-3

1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate

Cat. No.: B14374008
CAS No.: 91482-56-3
M. Wt: 336.72 g/mol
InChI Key: DMJBPDVKODPPHJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from the 1,3,4-oxadiazole family, which is known for its diverse biological and chemical properties. The perchlorate anion is often used to stabilize the compound, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), followed by oxidative cleavage and cyclization . Another approach uses acylhydrazides and aldehydes in a photoredox-mediated cascade cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign methods, such as mechanochemical synthesis, is gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate can be compared with other similar compounds in the 1,3,4-oxadiazole family:

Properties

CAS No.

91482-56-3

Molecular Formula

C15H13ClN2O5

Molecular Weight

336.72 g/mol

IUPAC Name

3-methyl-2,5-diphenyl-1,3,4-oxadiazol-3-ium;perchlorate

InChI

InChI=1S/C15H13N2O.ClHO4/c1-17-15(13-10-6-3-7-11-13)18-14(16-17)12-8-4-2-5-9-12;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DMJBPDVKODPPHJ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.